molecular formula C7H9N3O4 B508053 methyl 3-(4-nitro-1H-pyrazol-1-yl)propanoate CAS No. 494747-22-7

methyl 3-(4-nitro-1H-pyrazol-1-yl)propanoate

Cat. No.: B508053
CAS No.: 494747-22-7
M. Wt: 199.16g/mol
InChI Key: VLENHGGZYGPCJH-UHFFFAOYSA-N
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Description

Methyl 3-(4-nitro-1H-pyrazol-1-yl)propanoate (CAS 494747-22-7) is a chemical compound with the molecular formula C 7 H 9 N 3 O 4 and a molecular weight of 199.16 g/mol . This nitro-substituted pyrazole ester serves as a valuable building block in organic synthesis and medicinal chemistry research. Pyrazole derivatives are of significant scientific interest due to their diverse biological activities. Research on structurally similar compounds has demonstrated potent antimicrobial properties against a range of bacterial and fungal strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Aspergillus niger . The nitro group on the pyrazole ring is a key functional handle for further chemical transformations, enabling the synthesis of more complex molecules for pharmaceutical and agrochemical discovery . Handling Note: This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols.

Properties

IUPAC Name

methyl 3-(4-nitropyrazol-1-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4/c1-14-7(11)2-3-9-5-6(4-8-9)10(12)13/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLENHGGZYGPCJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1C=C(C=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(4-nitro-1H-pyrazol-1-yl)propanoate typically involves the nitration of a pyrazole derivative followed by esterification. One common method includes the nitration of 3-methyl-1H-pyrazole using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group at the 4-position. The resulting 3-methyl-4-nitro-1H-pyrazole is then reacted with methyl 3-bromopropanoate in the presence of a base such as potassium carbonate to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-nitro-1H-pyrazol-1-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Ammonia or amines for amidation, water or hydroxides for hydrolysis

    Hydrolysis: Acidic or basic aqueous solutions

Major Products Formed

Scientific Research Applications

Chemistry

  • Synthesis of Heterocyclic Compounds :
    • Methyl 3-(4-nitro-1H-pyrazol-1-yl)propanoate serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical transformations that can lead to the development of new materials and pharmaceuticals.
  • Reactivity Studies :
    • The compound's nitro group can undergo reduction reactions, providing insights into reaction mechanisms and pathways relevant to organic synthesis.

Biology

  • Antimicrobial Activity :
    • Research indicates that this compound exhibits significant antimicrobial properties against various pathogens, including bacteria and fungi. For instance, studies have shown effectiveness against E. coli and Bacillus subtilis .
  • Anti-inflammatory Effects :
    • The compound has been investigated for its potential to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its utility in managing inflammatory diseases .
  • Enzyme Inhibition :
    • Its structural features allow it to interact with specific enzymes, potentially leading to inhibition or modulation of enzymatic activity, which is crucial for understanding disease mechanisms and developing therapeutic agents .

Medicine

  • Drug Development :
    • This compound is being explored as a lead compound in drug discovery due to its diverse biological activities. Its ability to modulate biological pathways makes it a candidate for further development into therapeutic agents targeting infections or inflammatory conditions .
  • Pharmacological Studies :
    • The compound's pharmacological properties are under investigation, particularly in relation to its mechanisms of action and potential therapeutic applications .

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against various bacterial strains. The results indicated promising activity against E. coli and Bacillus subtilis, suggesting its potential as an effective antimicrobial agent .

Anti-inflammatory Potential

In vitro assays demonstrated that pyrazole derivatives could significantly inhibit the production of inflammatory cytokines such as TNF-α and IL-6, indicating their role in managing inflammatory conditions .

Mechanism of Action

The mechanism of action of methyl 3-(4-nitro-1H-pyrazol-1-yl)propanoate largely depends on its chemical structure. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets. The ester group can be hydrolyzed to release the active carboxylic acid, which may interact with specific enzymes or receptors. The pyrazole ring itself can participate in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key differences between methyl 3-(4-nitro-1H-pyrazol-1-yl)propanoate and its analogs:

Compound Name Substituent (4-position) Molecular Formula Molar Mass (g/mol) Key Properties
This compound -NO₂ C₇H₉N₃O₄ 215.17 (calculated) High polarity, strong electron withdrawal, likely irritant
Methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate -I C₇H₉IN₂O₂ 280.07 97% purity, halogenated substituent
Methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate -Br C₇H₉BrN₂O₂ 233.06 Irritant, stored at room temperature
Methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoate -Cl, +CH₃ on propanoate C₈H₁₁ClN₂O₂ 202.64 Steric hindrance from methyl group

Key Observations:

  • Electronic Effects: The nitro group (-NO₂) is more electron-withdrawing than halogens (-I, -Br, -Cl), which reduces electron density on the pyrazole ring. This enhances electrophilic substitution resistance but may increase reactivity in nucleophilic aromatic substitution compared to halogenated analogs.
  • In contrast, halogenated analogs (e.g., bromo, iodo) exhibit lower polarity but higher molecular weights, affecting crystallization behavior .
  • Steric Effects: The methyl-substituted chloro analog () introduces steric hindrance, which could limit intermolecular interactions or reaction pathways compared to the straight-chain propanoate in the nitro compound .

Biological Activity

Methyl 3-(4-nitro-1H-pyrazol-1-yl)propanoate is a notable compound within the pyrazole class, recognized for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a propanoate group attached to a pyrazole ring with a nitro substituent at the 4-position. Its molecular formula is C8H10N4O2C_8H_10N_4O_2, with a molar mass of approximately 186.19 g/mol. The presence of the nitro group significantly influences its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

  • Preparation of the Pyrazole Ring : Starting from appropriate precursor compounds, the pyrazole ring is formed via cyclization reactions.
  • Nitration : The introduction of the nitro group is achieved through electrophilic substitution.
  • Esterification : The final step involves esterification to attach the propanoate group, often using reagents such as methyl iodide in the presence of a base.

Biological Activity

This compound exhibits various biological activities, making it a compound of interest in pharmacological research. Key activities include:

Antimicrobial Properties

Research indicates that derivatives of this compound show effectiveness against various bacterial strains. For instance, studies have demonstrated its potential against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial activity.

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, with mechanisms involving the disruption of cellular signaling pathways essential for cancer cell survival .

Anti-inflammatory Effects

This compound has also been noted for its anti-inflammatory effects. Molecular docking studies suggest that it may inhibit specific enzymes involved in inflammatory processes, such as cyclooxygenases (COX) .

The biological effects of this compound are largely attributed to its ability to interact with various biological macromolecules:

  • Enzyme Inhibition : The nitro group enhances binding affinity to target enzymes, leading to inhibition of their activity. This is particularly relevant in studies focusing on inflammatory pathways and cancer progression.
  • Receptor Binding : The compound may also interact with specific receptors, modulating signaling pathways that regulate cell growth and inflammation.

Case Studies

Several case studies highlight the efficacy and potential applications of this compound:

  • Antibacterial Activity Study : A study evaluated the antibacterial effects against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones compared to control groups.
  • Cytotoxicity Assay : In a cytotoxicity assay against HeLa cells, this compound showed IC50 values indicating potent anticancer activity, comparable to established chemotherapeutic agents .

Research Findings Summary

Activity Findings
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryInhibits COX enzymes; reduces inflammation markers in vitro

Q & A

Q. What are the optimal synthetic routes and purification methods for methyl 3-(4-nitro-1H-pyrazol-1-yl)propanoate?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

  • Step 1: Formation of the pyrazole ring via cyclization of hydrazine derivatives with β-keto esters under reflux conditions (e.g., ethanol, 80°C) .
  • Step 2: Nitration at the 4-position of the pyrazole ring using nitric acid/sulfuric acid mixtures at 0–5°C to avoid over-nitration .
  • Step 3: Esterification of the propanoic acid derivative with methanol in the presence of catalytic sulfuric acid .

Purification:

  • Column chromatography (ethyl acetate/hexane, 1:4) for intermediate isolation .
  • Recrystallization from 2-propanol or methanol for final product purity .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR identifies substituents on the pyrazole ring (e.g., nitro group at δ 8.5–9.0 ppm) and ester methyl protons (δ 3.6–3.8 ppm) .
    • ¹³C NMR confirms the ester carbonyl (δ 165–170 ppm) and nitro group attachment .
  • Mass Spectrometry (HRMS):
    • Molecular ion peaks ([M+H]⁺) validate the molecular formula (e.g., C₇H₈N₃O₄⁺) .
  • IR Spectroscopy:
    • Nitro group vibrations at 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric) .

Q. How do solubility and stability impact experimental design?

Methodological Answer:

  • Solubility:
    • Soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water. Use solubility data from analogous pyrazole esters (e.g., methyl 2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate in ethanol) for solvent selection .
  • Stability:
    • Store at –20°C in anhydrous conditions to prevent ester hydrolysis. Monitor degradation via TLC (Rf shifts) or HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields or spectroscopic data?

Methodological Answer:

  • Data Validation:
    • Compare experimental NMR shifts with computational predictions (e.g., DFT calculations using Gaussian) .
    • Replicate reactions under controlled conditions (e.g., inert atmosphere) to isolate variables affecting yields .
  • Case Study:
    • If nitro group positioning is ambiguous, use NOESY or X-ray crystallography to confirm regiochemistry .

Q. What experimental strategies elucidate the compound’s bioactivity?

Methodological Answer:

  • Target Identification:
    • Perform molecular docking studies (AutoDock Vina) against enzymes like cyclooxygenase-2 (COX-2), leveraging pyrazole’s known affinity for hydrophobic binding pockets .
  • In Vitro Assays:
    • Measure IC₅₀ values in enzyme inhibition assays (e.g., COX-2 inhibition via fluorometric kits) .
    • Use SAR studies by synthesizing analogs (e.g., replacing nitro with amino groups) to pinpoint pharmacophores .

Q. How can computational modeling optimize reaction conditions?

Methodological Answer:

  • Reaction Pathway Prediction:
    • Simulate nitration energetics using quantum chemical software (e.g., Gaussian, ORCA) to identify transition states and ideal temperatures .
  • Machine Learning:
    • Train models on existing pyrazole synthesis data (e.g., solvent polarity vs. yield) to predict optimal conditions for new derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.